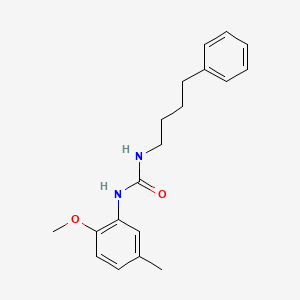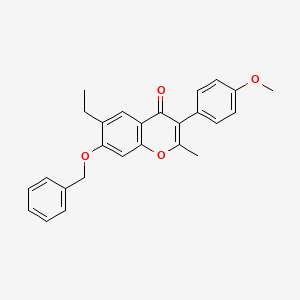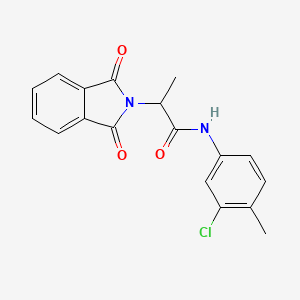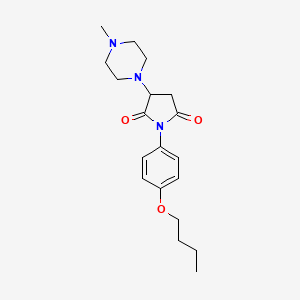![molecular formula C26H24N2O2 B5144328 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of oxidative stress, and the modulation of immune function. It has also been shown to possess anti-tumor activity and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, its solubility in water is limited, which may pose a challenge for certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide, including its potential applications in the treatment of various diseases, such as cancer and inflammation. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide may facilitate its use in future research.
Métodos De Síntesis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-methyl-5-nitrophenyl isocyanate with 2-aminobenzoic acid, followed by the reduction of the nitro group and the acylation of the resulting amine with 4-isopropylphenylacetic anhydride. The final step involves the reaction of the resulting amide with 2-methyl-5-(2-hydroxyphenyl)benzoxazole.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17(2)20-13-9-19(10-14-20)11-15-25(29)27-23-16-21(12-8-18(23)3)26-28-22-6-4-5-7-24(22)30-26/h4-17H,1-3H3,(H,27,29)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMEPCCNXKWQD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
